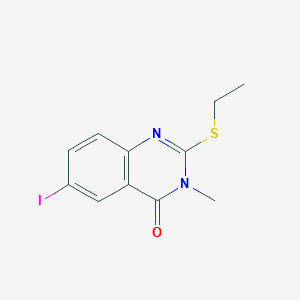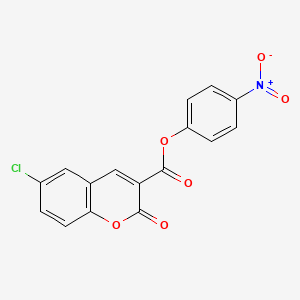
2-(ethylthio)-6-iodo-3-methyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethylthio)-6-iodo-3-methyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EIQ, and it belongs to the quinazolinone family of compounds. EIQ is a yellowish powder that is soluble in organic solvents such as chloroform and ethanol.
科学研究应用
EIQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, EIQ has been investigated for its anti-cancer properties. Studies have shown that EIQ inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. EIQ has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
The mechanism of action of EIQ is not fully understood. However, studies have suggested that EIQ inhibits the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting protein kinases, EIQ disrupts the signaling pathways that are essential for cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
EIQ has been found to have several biochemical and physiological effects. Studies have shown that EIQ inhibits the activity of various enzymes, including protein kinases, which play a crucial role in cell signaling pathways. EIQ has also been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, EIQ has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using EIQ in lab experiments is its high selectivity towards protein kinases. EIQ has been found to selectively inhibit the activity of certain protein kinases, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using EIQ in lab experiments is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
未来方向
There are several future directions for the research on EIQ. One of the areas of interest is the development of EIQ-based drugs for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to understand the mechanism of action of EIQ and its selectivity towards protein kinases. Additionally, the synthesis of EIQ analogs with improved solubility and selectivity towards specific protein kinases could lead to the development of more effective drugs for the treatment of various diseases.
Conclusion
In conclusion, EIQ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of EIQ involves the reaction of 2-aminobenzamide with ethyl iodide and potassium ethyl xanthate. EIQ has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. EIQ has been found to inhibit the activity of protein kinases, induce cell cycle arrest and apoptosis, and have anti-inflammatory properties. Moreover, EIQ has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
The synthesis of EIQ involves the reaction of 2-aminobenzamide with ethyl iodide and potassium ethyl xanthate. This reaction leads to the formation of 2-(ethylthio)-6-iodo-3-methylquinazolin-4(3H)-one, which is then treated with sodium hydride and iodine to yield EIQ. The overall yield of this synthesis method is approximately 50%.
属性
IUPAC Name |
2-ethylsulfanyl-6-iodo-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2OS/c1-3-16-11-13-9-5-4-7(12)6-8(9)10(15)14(11)2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFOAQILZOPLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=C(C=C2)I)C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfanyl)-6-iodo-3-methylquinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)



![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)


![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)

![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)

![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)